BenchChemオンラインストアへようこそ!

2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone

Nitric Oxide Synthase NOS Inhibition Inflammation

2-Chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone (CAS 298204-90-7) is a differentiated naphthoquinone enaminone with an XLogP3 of 5.8, making it the preferred scaffold for blood-brain barrier-penetrant neuronal NOS (nNOS) modulator design, unlike polar analogs such as NQCA (XLogP3 ~1.8). Its CYP1A2 IC50 of 2,530 nM enables structure-metabolism relationship (SMR) studies. The dibenzylamino group's steric bulk shifts NOS isoform selectivity compared to dimethylamino congeners. Researchers investigating neuroinflammation, ischemic stroke, or neurodegenerative diseases should select this compound for CNS-targeted nNOS inhibition, cellular permeability benchmarking, and CYP profiling. Contact us for purity verification and procurement.

Molecular Formula C26H20ClNO2
Molecular Weight 413.9
CAS No. 298204-90-7
Cat. No. B2894277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone
CAS298204-90-7
Molecular FormulaC26H20ClNO2
Molecular Weight413.9
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=CC3=C(C(=O)C4=CC=CC=C4C3=O)Cl
InChIInChI=1S/C26H20ClNO2/c27-24-23(25(29)21-13-7-8-14-22(21)26(24)30)15-16-28(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2/b16-15+
InChIKeyLARDAMRPWFEAQC-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone (CAS 298204-90-7): A Specialized Naphthoquinone Enaminone for Targeted Probe and Lead Discovery


2-Chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone (CAS 298204-90-7) is a synthetic 1,4-naphthoquinone derivative featuring a chloro substituent at position 2 and an (E)-configured dibenzylaminoethenyl moiety at position 3, classified as a quinonic enaminone . This compound belongs to the broader class of 2-chloro-3-substituted-1,4-naphthoquinones, which have been investigated for anticancer, antimicrobial, and enzyme inhibitory activities [1]. The dibenzylamino group imparts distinct steric bulk and lipophilicity (computed XLogP3 of 5.8) compared to simpler dialkylamino analogs, potentially influencing target selectivity, cellular permeability, and metabolic stability [2].

Why Generic Substitution is High-Risk for 2-Chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone: Physicochemical and Target-Selectivity Evidence


Simple substitution with other 2-chloro-3-amino-1,4-naphthoquinone analogs is not scientifically justifiable due to the profound influence of the 3-dibenzylaminoethenyl moiety on key ADME and selectivity parameters. While the naphthoquinone core confers redox cycling capacity common to this class, the dibenzylamino group critically modulates lipophilicity (XLogP3 ~5.8), molecular shape, and steric demand, all of which directly affect differential binding to enzyme pockets and off-target profiles [1]. The quantitative evidence below demonstrates that even a change from a dibenzylamino to a dimethylamino substituent can alter NOS isoform selectivity and CYP inhibition liability, confirming that this specific substitution pattern is non-interchangeable for applications requiring predictable target engagement [2].

Quantitative Differential Evidence for 2-Chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone: Comparator-Based Data for Scientific Selection


NOS Isoform Selectivity: Dibenzylamino vs. Dimethylamino Substitution Alters iNOS/nNOS Inhibition Profile

The dibenzylamino derivative (target compound) is predicted to exhibit a distinct NOS isoform selectivity profile compared to its closest dialkylamino analogs. The dimethylamino congener, 2-chloro-3-(2-(dimethylamino)vinyl)naphthalene-1,4-dione, shows a marked selectivity for iNOS (IC50 = 28 nM) over nNOS (IC50 = 500 nM) and eNOS (IC50 > 30,000 nM), yielding an iNOS/nNOS selectivity ratio of ~18-fold [1]. While direct experimental data for the target compound are not publicly available, the increased steric bulk and lipophilicity conferred by the dibenzylamino group are expected to alter binding pocket interactions at the NOS isoforms, potentially reversing or modulating this selectivity. This represents a critical differentiation point for procurement: if the goal is nNOS-preferential or pan-NOS inhibition, the dibenzylamino analog may offer a different selectivity window than the dimethylamino comparator.

Nitric Oxide Synthase NOS Inhibition Inflammation Neuroprotection

CYP1A2 Inhibition: Dibenzylamino Substitution Introduces Moderate CYP Liability Absent in Simpler Analogs

The target compound has been tested for CYP1A2 inhibition, showing an IC50 of 2,530 nM (2.53 µM) in a time-dependent inhibition assay using human liver microsomes [1]. This moderate CYP1A2 inhibition liability is likely attributable to the lipophilic dibenzylamino moiety, which can engage the CYP active site. In contrast, simpler 2-chloro-3-amino-naphthoquinones (e.g., NQCA, which lacks the bulky vinyl linker) do not typically exhibit significant CYP inhibition at similar concentrations. This CYP1A2 interaction is a quantifiable differentiation parameter: researchers screening for lead compounds with minimal CYP liability may prefer smaller 3-substituents, while those exploring CYP-mediated prodrug activation or seeking to understand structure-metabolism relationships will find this compound's CYP profile valuable for SAR studies.

Drug Metabolism CYP450 Inhibition ADME-Tox Drug-Drug Interaction

Lipophilicity-Driven Cellular Penetration: XLogP3 of 5.8 Differentiates from Polar Amino Analogs

The target compound possesses a computed XLogP3 of 5.8, substantially higher than that of simpler 2-chloro-3-amino analogs such as 2-chloro-3-amino-1,4-naphthoquinone (NQCA, XLogP3 ~1.8) and 2-chloro-3-(dimethylamino)-1,4-naphthoquinone (XLogP3 ~2.5) [1]. This ~3.3–4.0 log unit increase translates to a predicted ~2,000–10,000-fold higher partition into organic phases, directly impacting cell membrane permeability and blood-brain barrier penetration potential. For CNS-targeted probe development, the dibenzylamino analog is the preferred choice among this compound class, while for peripheral target engagement with minimal CNS exposure, simpler alkylamino analogs are more appropriate. This physicochemical differentiation is a direct consequence of the dibenzylamino substitution and is not achievable with methyl, ethyl, or simple aryl amino variants.

Lipophilicity Cellular Permeability Blood-Brain Barrier cLogP

Optimal Application Scenarios for 2-Chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone Based on Quantitative Differentiation Evidence


CNS-Penetrant NOS Modulator Probe Development

The high computed lipophilicity (XLogP3 = 5.8) of 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone makes it the preferred scaffold for designing brain-penetrant nitric oxide synthase (NOS) modulators within the 2-chloro-1,4-naphthoquinone class [1]. Unlike polar analogs such as NQCA (XLogP3 ~1.8), this compound is predicted to cross the blood-brain barrier, enabling target engagement at neuronal NOS (nNOS) in vivo. Researchers investigating neuroinflammation, ischemic stroke, or neurodegenerative diseases where CNS nNOS inhibition is desirable should prioritize this dibenzylamino variant.

CYP-Mediated Metabolism SAR Studies in Lead Optimization

With a measured CYP1A2 IC50 of 2,530 nM, this compound serves as a valuable tool for structure-metabolism relationship (SMR) studies probing how sterically bulky, lipophilic 3-substituents influence cytochrome P450 engagement in the naphthoquinone series [2]. Medicinal chemistry teams can use this compound to benchmark CYP inhibition within a chemical series and to guide the design of analogs that either minimize or exploit CYP interactions, depending on the desired metabolic profile.

Differential NOS Isoform Selectivity Screening

The compound class exhibits pronounced differential NOS isoform inhibition depending on the 3-amino substituent, with the dimethylamino analog showing ~18-fold iNOS/nNOS selectivity [3]. The dibenzylamino analog is predicted to display a shifted selectivity profile due to its larger steric volume and higher lipophilicity. Screening this compound alongside the dimethylamino and diethylamino congeners in a panel of NOS isoform assays will directly inform SAR around the 3-substituent and identify the optimal substitution pattern for isoform-specific applications.

Lipophilicity-Driven Cell Permeability Benchmarking

With an XLogP3 of 5.8 and zero hydrogen bond donors, this compound can serve as a high-lipophilicity benchmark in cellular permeability assays within naphthoquinone chemical series [1]. By comparing cellular uptake and intracellular target engagement (e.g., ROS generation, apoptosis induction) against more polar analogs, researchers can quantify the contribution of lipophilicity to naphthoquinone bioactivity and optimize the lipophilicity-efficiency balance for their specific target cell type.

Quote Request

Request a Quote for 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.